N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
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Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide is a complex organic compound belonging to the oxazepine class of compounds. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an oxazepine ring and various substituents that may influence its biological activity. Its molecular formula is C23H28N2O3, and it possesses functional groups that enhance its reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical physiological processes. For example, compounds with similar structures have shown inhibitory effects on carbonic anhydrases, which are crucial for pH regulation and fluid balance in biological systems.
- Receptor Binding : It may also bind to various receptors, modulating signaling pathways that are vital for cellular communication and response.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activities. The sulfonamide moiety present in similar compounds has been linked to effective inhibition of bacterial growth and could be leveraged for developing new antibiotics.
Anti-inflammatory Effects
Research indicates potential anti-inflammatory properties. The compound's mechanism may involve the modulation of inflammatory pathways through enzyme inhibition or receptor interaction .
Case Studies
- Inhibition of Carbonic Anhydrases : A study highlighted the effectiveness of similar oxazepine derivatives in inhibiting carbonic anhydrases with IC50 values indicating strong binding affinity. This suggests potential applications in treating conditions like glaucoma and cancer .
- Therapeutic Applications : The compound is being investigated for its role in treating chronic inflammatory disorders. Clinical trials have focused on its efficacy in conditions such as ulcerative colitis and psoriasis, showcasing its therapeutic promise .
Comparative Analysis
The following table summarizes the unique aspects of this compound compared to other related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(5-Ethyl-3,3-Dimethyl-4-Oxo-Oxazepine) | Contains an oxazepine ring | Potential for enzyme inhibition |
N-(Sulfonamide Derivative) | Includes sulfonamide group | Antimicrobial properties |
Other Benzoxazepines | Varying side chains | Diverse pharmacological activities |
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-6-24-18-12-17(9-10-19(18)27-13-22(4,5)21(24)26)23-20(25)16-8-7-14(2)15(3)11-16/h7-12H,6,13H2,1-5H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUVSAGFTLHIOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.